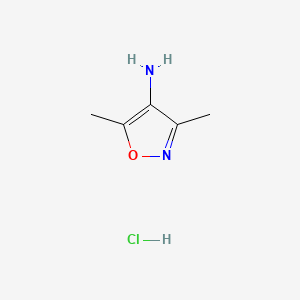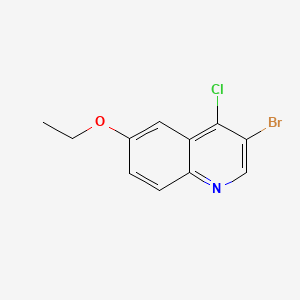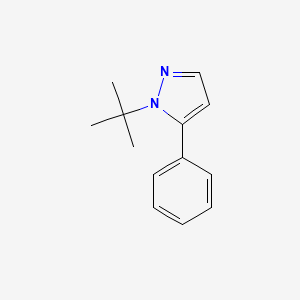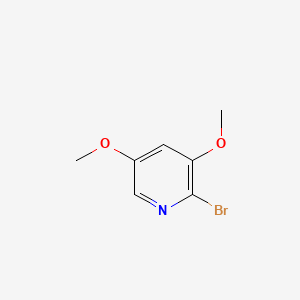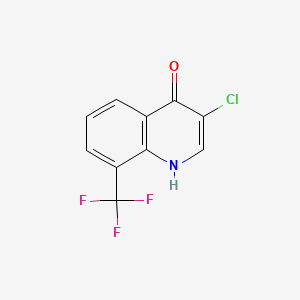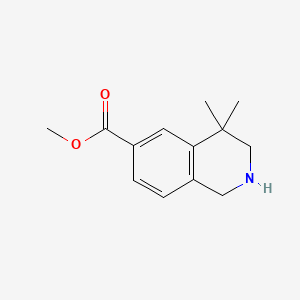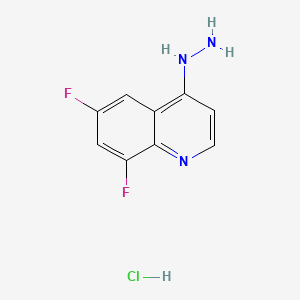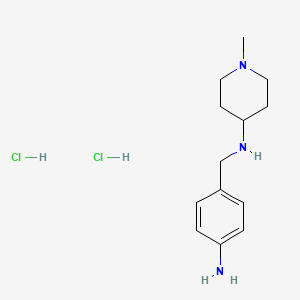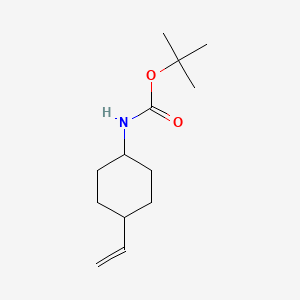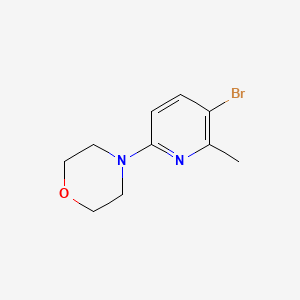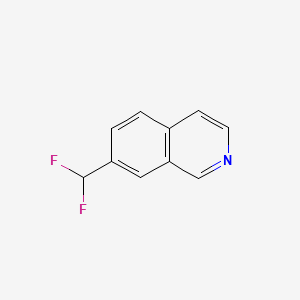
7-(Difluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as 7-(Difluoromethyl)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
Isoquinoline, the parent compound of 7-(Difluoromethyl)isoquinoline, can be considered as a 10-electron π-aromatic and delocalized system . The character of the double bond is stronger in the 1,2-, 3,4- 5,6- and 7,8- positions than in the remaining ones .Chemical Reactions Analysis
Fluorinated isoquinolines have been synthesized using various methods. These include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .科学的研究の応用
Naturally Occurring Isoquinoline Alkaloids and Their Applications
Isoquinoline alkaloids, including 7-(Difluoromethyl)isoquinoline analogs, have been identified in natural sources and exhibit a wide range of pharmacological activities. These compounds are found in different plant species and have confirmed antimicrobial, antibacterial, antitumor, and other activities. The structural diversity of these alkaloids has made them an important source of leads for drug discovery, highlighting their potential applications in developing new therapeutic agents (Dembitsky et al., 2015).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives play a significant role in modern therapeutics, offering a broad spectrum of biological potentials. These compounds and their synthetic derivatives demonstrate anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. The exploration of isoquinoline derivatives, including those related to 7-(Difluoromethyl)isoquinoline, is crucial for the development of novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Antitumor and DNA Binding Properties
Isoquinoline alkaloids, including 7-(Difluoromethyl)isoquinoline analogs, exhibit potential anticancer properties and are being investigated for their DNA binding aspects. These compounds interact with nucleic acids, which is crucial for the design of new drugs. The studies have elucidated the modes, mechanisms, and specificity of binding, providing guidelines for the development of effective therapeutic agents (Bhadra & Kumar, 2012).
Excited State Reactions and Chemical Properties
The chemical properties and reactions of isoquinoline derivatives under excited states have also been studied. For example, the excited-state hydrogen atom transfer in ammonia-wire and water-wire clusters attached to the aromatic scaffold molecule 7-hydroxyquinoline demonstrates the intricate chemical behavior of isoquinoline derivatives. These studies contribute to understanding the fundamental chemical properties of such compounds, including 7-(Difluoromethyl)isoquinoline derivatives, and their potential applications in various fields such as photochemistry and molecular electronics (Manca et al., 2005).
将来の方向性
Fluorinated isoquinolines, including 7-(Difluoromethyl)isoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
特性
IUPAC Name |
7-(difluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDINXRWBVDPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

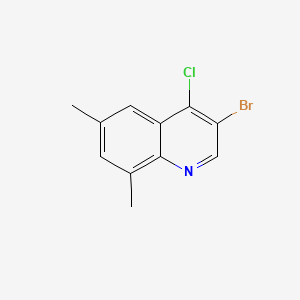
![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)
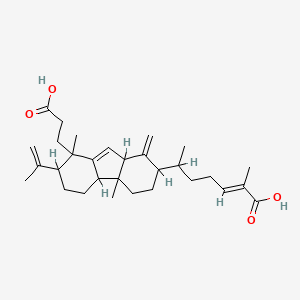
![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)
